3-(3,4-dimethoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride
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Overview
Description
3-(3,4-dimethoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its complex structure, which includes a chromen-2-one core, a dimethoxyphenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Chromen-2-one Core: This step involves the cyclization of suitable precursors to form the chromen-2-one structure.
Introduction of the Dimethoxyphenyl Group: This step involves the functionalization of the chromen-2-one core with a dimethoxyphenyl group through electrophilic aromatic substitution reactions.
Attachment of the Piperazine Moiety: This step involves the nucleophilic substitution reaction to attach the piperazine moiety to the chromen-2-one core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Industry: It may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3,4-dimethoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride include other chromen-2-one derivatives with different substituents. Examples include:
3-(3,4-dimethoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one: Without the dihydrochloride salt form.
3-(3,4-dimethoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one hydrochloride: With a single hydrochloride salt form.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5.2ClH/c1-25-8-10-26(11-9-25)12-13-30-19-6-4-18-14-20(24(27)31-22(18)16-19)17-5-7-21(28-2)23(15-17)29-3;;/h4-7,14-16H,8-13H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGMJGNBXKCXTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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